(3Z,6Z)-3-[(4-Methoxyphenyl)methylene]-6-(phenylmethylene)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XR 334, also known as (3Z,6Z)-3-benzylidene-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione, is a biochemical compound with the molecular formula C19H16N2O3 and a molecular weight of 320.34 g/mol . This compound is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XR 334 involves the reaction of benzylidene and methoxyphenyl derivatives with piperazine-2,5-dione. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of XR 334 follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain reaction conditions and ensure high yield and purity of the compound. The storage of XR 334 is crucial, with recommendations to store it at -20°C in powder form and at -80°C in solvent form .
Chemical Reactions Analysis
Types of Reactions
XR 334 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
XR 334 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of XR 334 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing biochemical processes at the cellular level. The exact pathways and targets vary depending on the application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to XR 334 include other piperazine derivatives and methoxybenzenes. Some examples are:
- (3Z,6Z)-3-benzylidene-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
- XR 330
- Other diketopiperazines .
Uniqueness
XR 334 is unique due to its specific molecular structure, which imparts distinct biochemical properties and reactivity.
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-benzylidene-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C19H16N2O3/c1-24-15-9-7-14(8-10-15)12-17-19(23)20-16(18(22)21-17)11-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,23)(H,21,22) |
InChI Key |
QMUALMJMQXNBIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.